3,4-Dichloro-N-(4-methylbenzyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

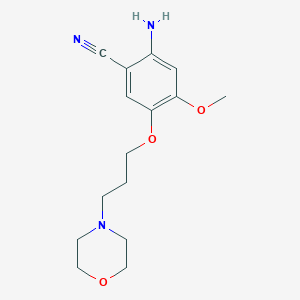

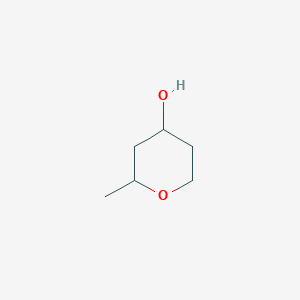

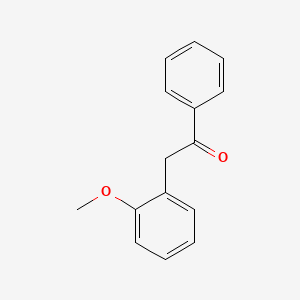

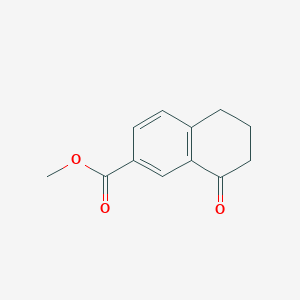

3,4-Dichloro-N-(4-methylbenzyl)aniline is a chemical compound with the molecular formula C14H13Cl2N . It has a molecular weight of 266.166 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-N-(4-methylbenzyl)aniline consists of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact structure can be viewed using specific software or online databases .科学的研究の応用

Genotoxic Activities of Aniline Derivatives

A review focused on the carcinogenic activity of aniline and its metabolites in rats, discussing the potential genotoxic effects that could explain the occurrence of spleen tumors. This study highlights the complexity of assessing genotoxic potential and suggests that high-dose chronic exposure leading to oxidative stress may be responsible for carcinogenic effects, rather than direct genetic damage (Bomhard & Herbold, 2005).

Synthetic Routes and Structural Properties

Research on the reaction of chloral with substituted anilines leading to novel compounds provides insights into the structural and spectroscopic properties of the resulting chemicals. This study exemplifies the complexity and diversity of reactions involving aniline derivatives, which could be relevant for understanding the behaviors and applications of 3,4-Dichloro-N-(4-methylbenzyl)aniline (Issac & Tierney, 1996).

Environmental Impacts and Degradation

A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses the persistence and biodegradability of chemical compounds used in consumer products. This research is pertinent to understanding the environmental behavior of various synthetic chemicals, including potentially 3,4-Dichloro-N-(4-methylbenzyl)aniline, regarding their stability, degradation, and impact on aquatic ecosystems (Haman et al., 2015).

Analytical and Experimental Techniques

Studies on advanced oxidation processes for the degradation of organic pollutants, such as acetaminophen, showcase methodologies that could be applied to the analysis and environmental management of a wide range of compounds, including aniline derivatives. These methodologies provide insights into degradation pathways, by-products, and potential environmental impacts (Qutob et al., 2022).

特性

IUPAC Name |

3,4-dichloro-N-[(4-methylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c1-10-2-4-11(5-3-10)9-17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLPVOUIEWOSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-N-(4-methylbenzyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。